3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core, which provides a rigid aromatic scaffold.
- A thiomorpholine substituent at position 2, enhancing solubility and modulating pharmacokinetic properties.
Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, often requiring catalysts like Lewis acids and solvents such as dimethyl sulfoxide (DMSO) .
Properties
Molecular Formula |
C24H20N4O4S3 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N4O4S3/c29-22-16(21(26-7-9-34-10-8-26)25-20-3-1-2-6-27(20)22)12-19-23(30)28(24(33)35-19)13-15-4-5-17-18(11-15)32-14-31-17/h1-6,11-12H,7-10,13-14H2/b19-12- |
InChI Key |
YYUKZLYLJUGZIF-UNOMPAQXSA-N |
Isomeric SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps :
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable amine with carbon disulfide and chloroacetic acid.
Coupling Reactions: The benzodioxole and thiazolidinone intermediates are coupled using a suitable base and solvent.
Formation of the Pyridopyrimidinone Core: The final step involves the cyclization of the coupled intermediate to form the pyridopyrimidinone core.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazolidinone moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications :
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets . The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Structural Features | Biological Activities | Key Differences vs. Target Compound |
|---|---|---|---|
| 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | Piperazine instead of thiomorpholine; methyl-substituted thiazolidinone | Anticancer, enzyme inhibition | Reduced solubility due to piperazine; altered target affinity |
| 9-Methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks thiazolidinone and benzodioxole groups | Enzyme inhibition (kinases) | Simpler structure; no synergistic effects from heterocyclic combinations |
| 4-Oxo-2-thioxo-1,3-thiazolidine | Thiazolidinone core only | Antimicrobial, anticancer | No pyrido-pyrimidine backbone; limited bioavailability |
| 3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives | Ethoxypropyl side chain on thiazolidinone | Anticancer, anti-inflammatory | Absence of benzodioxole group; differing pharmacokinetics |
| Benzodioxole derivatives | Benzodioxole unit only | Varied (e.g., neuroprotective) | Lack of thiazolidinone-pyrido-pyrimidine framework |
Key Research Findings
- Synergistic Effects: The integration of benzodioxole, thiazolidinone, and pyrido-pyrimidine units in the target compound enables simultaneous interaction with multiple biological targets (e.g., enzymes, receptors), a feature absent in simpler analogs .
- Structure-Activity Relationship (SAR) :
- Substitution of thiomorpholine with piperazine reduces anticancer potency by 40% in vitro .
- Removal of the benzodioxole group decreases blood-brain barrier penetration by 60% .
- Therapeutic Potential: The compound’s multi-target profile positions it as a candidate for drug-resistant cancers and neurological disorders, areas where single-mechanism drugs often fail .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse structural components, which include a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core. This intricate structure suggests potential versatility in biological activity, including anti-inflammatory and anticancer properties.
Molecular Characteristics
- Molecular Formula : C23H20N4O4S2
- Molecular Weight : 480.6 g/mol
- IUPAC Name : (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(thiomorpholin-4-yl) methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
The biological activity of this compound is thought to stem from its ability to interact with various biological targets, particularly enzymes and receptors. Preliminary studies suggest that it may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Specifically, it has been indicated that the compound may disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
- The ability to modulate enzyme activities linked to inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: In Vitro Cell Proliferation Inhibition
A systematic study evaluated the inhibition of cell proliferation in multiple tumor cell lines. The results highlighted the compound's selective activity against DYRK1A kinase with an IC50 value of approximately 0.090 μM .
| Cell Line | IC50 (μM) |
|---|---|
| Huh7 D12 | 0.500 |
| MDA-MB 231 | 0.064 |
| HCT116 | 12 |
Study 2: Mechanistic Insights
Research focused on the mechanism of action revealed that the compound binds to tubulin, inhibiting its polymerization. This interaction leads to disruption in microtubule dynamics essential for cell division, resulting in apoptosis in various cancer cell types .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzodioxole Moiety : Achieved through Pd-catalyzed C-N cross-coupling.
- Synthesis of the Thiazolidinone Ring : Involves the reaction of a thioamide with a carbonyl compound under acidic conditions.
- Construction of the Pyridopyrimidinone Core : Synthesized via cyclization reactions.
These steps can be optimized for yield and purity to enhance biological activity .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Interaction studies with additional biological targets could expand its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
